molecular formula C14H10N2O4 B12455815 2-(4-Methoxyphenyl)-5-nitro-1,3-benzoxazole CAS No. 1033-85-8

2-(4-Methoxyphenyl)-5-nitro-1,3-benzoxazole

Cat. No.: B12455815
CAS No.: 1033-85-8
M. Wt: 270.24 g/mol
InChI Key: OYZLPDKVJTUVOZ-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-5-nitro-1,3-benzoxazole is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a methoxy group at the 4-position of the phenyl ring and a nitro group at the 5-position of the benzoxazole ring

Preparation Methods

The synthesis of 2-(4-Methoxyphenyl)-5-nitro-1,3-benzoxazole can be achieved through several synthetic routes. One common method involves the cyclization of 2-aminophenol derivatives with carboxylic acids or their derivatives. The reaction typically requires acidic or basic conditions and can be catalyzed by various agents. For example, the reaction of 2-aminophenol with 4-methoxybenzoyl chloride in the presence of a base like pyridine can yield the desired benzoxazole .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-(4-Methoxyphenyl)-5-nitro-1,3-benzoxazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, particularly the nitro group, which can be reduced to an amine using agents like sodium dithionite.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium dithionite, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Methoxyphenyl)-5-nitro-1,3-benzoxazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design. Its structural features make it a candidate for developing new therapeutic agents.

    Industry: It is used in the production of advanced materials, including polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2-(4-Methoxyphenyl)-5-nitro-1,3-benzoxazole exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

2-(4-Methoxyphenyl)-5-nitro-1,3-benzoxazole can be compared with other benzoxazole derivatives, such as:

    2-Phenyl-5-nitro-1,3-benzoxazole: Lacks the methoxy group, which may affect its reactivity and applications.

    2-(4-Chlorophenyl)-5-nitro-1,3-benzoxazole:

    2-(4-Methoxyphenyl)-1,3-benzoxazole:

The presence of both the methoxy and nitro groups in this compound makes it unique, providing a balance of electronic effects that can be exploited in various chemical reactions and applications .

Properties

CAS No.

1033-85-8

Molecular Formula

C14H10N2O4

Molecular Weight

270.24 g/mol

IUPAC Name

2-(4-methoxyphenyl)-5-nitro-1,3-benzoxazole

InChI

InChI=1S/C14H10N2O4/c1-19-11-5-2-9(3-6-11)14-15-12-8-10(16(17)18)4-7-13(12)20-14/h2-8H,1H3

InChI Key

OYZLPDKVJTUVOZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

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